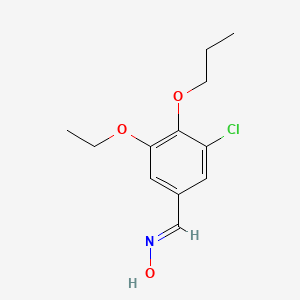

3-氯-5-乙氧基-4-丙氧基苯甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oxime compounds, including benzaldehyde oximes, are versatile in organic chemistry due to their applications in synthesizing various chemical products and intermediates. Oximes are often synthesized through the reaction of hydroxylamine with aldehydes or ketones, forming a C=N-OH bond. While the specific compound "3-chloro-5-ethoxy-4-propoxybenzaldehyde oxime" is not directly studied, insights can be drawn from related research on methoxybenzaldehyde oxime derivatives and their properties (Gomes et al., 2018).

Synthesis Analysis

The synthesis of oxime compounds can vary based on the starting materials and desired substitutions on the benzene ring. A general approach for synthesizing oxime derivatives involves the reaction of the respective benzaldehyde with hydroxylamine in the presence of a solvent, under mild conditions to ensure the formation of the oxime linkage without overreacting or decomposing the starting materials. Specific methodologies and reagents might vary depending on the substituents involved (Epishina et al., 1997).

Molecular Structure Analysis

The molecular structure of oxime derivatives can be analyzed through X-ray crystallography, revealing details about bond lengths, angles, and overall molecular conformation. Such studies can show how substituents affect the molecule's geometry and the oxime group's orientation. Hydrogen bonding patterns, crucial for the solid-state structure, can also be identified, illustrating the compound's potential for forming dimers or more complex assemblies (Özay et al., 2013).

Chemical Reactions and Properties

Oximes undergo various chemical reactions, including reduction, oxidation, and participation in cycloadditions. These reactions can lead to a wide range of products, such as amines, nitriles, and nitroso compounds. The presence of electron-donating or withdrawing groups on the benzene ring influences the oxime's reactivity and the types of reactions it can participate in (Kokubo et al., 1999).

Physical Properties Analysis

The physical properties of oxime derivatives, such as melting point, boiling point, and solubility, can be influenced by the nature of the substituents on the benzene ring. These properties are critical for determining the compound's suitability for various applications and its behavior in different environments (Sharma et al., 2012).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards other chemical reagents, are key to understanding an oxime's behavior in chemical reactions. The electron-donating or withdrawing effects of the substituents significantly affect these properties. Spectroscopic studies, including NMR and IR spectroscopy, provide detailed information on the electronic environment of the oxime group and the overall molecular structure (Hiremath et al., 2007).

科学研究应用

放射合成和生物分布

肟化学用于正电子发射断层扫描 (PET) 成像的肽的放射合成,表明在诊断医学中具有潜在应用。环状 RGD 肽与新型含氟醛类假体基团(如肟)偶联的研究突出了化学修饰在影响生物分布和体内肿瘤摄取方面的作用 (Glaser et al., 2008).

代谢和排泄研究

肟衍生物引入生物体后,主要通过尿液途径排泄。它们的代谢途径提供了对解毒过程和基于肟的化合物生物利用度的关键见解,表明在药物设计和环境毒理学中的应用 (Pham-Huu-Chanh et al., 1970).

新型化合物的合成

从醛类合成肟,包括它们转化为其他化合物,突出了肟在有机化学中的多功能性。例如,3-氨基-5-硝基苯甲醛肟的合成证明了用特定官能团创造新分子的潜力,为新材料或生物活性分子的开发提供了途径 (Epishina et al., 1997).

催化应用

肟在催化中发挥作用,例如在氯过氧化物酶催化的苄基羟基化中,表明它们作为催化剂或底物在生化和工业过程中的潜力。这表明在绿色化学工艺和环保化学品的合成中应用 (Miller et al., 1995).

晶体结构和分析化学

肟衍生物的研究还扩展到晶体结构和氢键模式的分析,这对于了解材料的物理性质和设计具有特定特征的分子结构至关重要 (Gomes et al., 2018).

属性

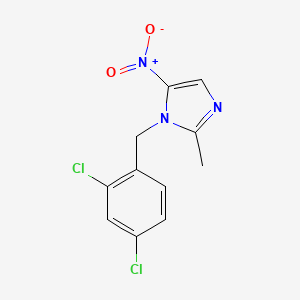

IUPAC Name |

(NE)-N-[(3-chloro-5-ethoxy-4-propoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3/c1-3-5-17-12-10(13)6-9(8-14-15)7-11(12)16-4-2/h6-8,15H,3-5H2,1-2H3/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPJAYRTWFVXMT-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Cl)C=NO)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=C(C=C(C=C1Cl)/C=N/O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-ethoxy-4-propoxybenzaldehyde oxime | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1',5,7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5588774.png)

![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5588792.png)

![4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone](/img/structure/B5588799.png)

![1-(3-chloro-4-methylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5588810.png)

![2,2,4-trimethyl-1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5588811.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5588815.png)

![4-[(2-bromophenoxy)methyl]-N'-(3-hydroxybenzylidene)benzohydrazide](/img/structure/B5588820.png)

![5-[4-(dimethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5588822.png)

![5-{2-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5588837.png)

![ethyl cyano[(2-methoxy-5-methylphenyl)hydrazono]acetate](/img/structure/B5588847.png)